2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-16(9-7-14)19-21-20-18(23-19)13-22-11-10-15-4-2-3-5-17(15)12-22/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXJWJHMJGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the dihydroisoquinoline intermediate, which is then coupled with a suitable oxadiazole precursor. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, industrial production would likely incorporate advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of analogs with different substituents on the oxadiazole or dihydroisoquinoline rings.
Scientific Research Applications
Medicinal Chemistry
Anticholinesterase Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit selective inhibition of butyrylcholinesterase (BChE), which is crucial for treating Alzheimer's disease. Compounds structurally related to 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole have shown promising results in inhibiting BChE with good selectivity over acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative disorders .
Anticancer Properties
Research has demonstrated that oxadiazole derivatives possess significant anticancer activity. For instance, compounds containing the oxadiazole moiety have been evaluated against various cancer cell lines, showing potent cytotoxic effects. Specifically, derivatives were tested against human leukemia (HL-60) cells and exhibited IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
Pharmacological Applications
Dopamine Receptor Modulation
The compound's structural similarity to known dopamine receptor ligands suggests potential applications in modulating dopaminergic activity. Studies on related compounds have identified them as positive allosteric modulators of dopamine D1 receptors, which play a critical role in the treatment of psychiatric disorders . This modulation can enhance dopaminergic signaling without directly activating the receptor, potentially reducing side effects associated with traditional agonists.
Anticonvulsant Activity
Certain oxadiazole derivatives have been synthesized and tested for anticonvulsant properties. The introduction of specific substituents on the oxadiazole ring has been linked to enhanced efficacy in seizure models, indicating that compounds like this compound may hold promise in developing new anticonvulsant medications .
Biological Activities
Antimicrobial Effects
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .
Anti-inflammatory Properties
Studies indicate that oxadiazoles can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This makes them candidates for further research aimed at treating inflammatory diseases .
Structure-Activity Relationship Studies
To optimize the biological activity of oxadiazole derivatives, structure-activity relationship (SAR) studies are crucial. These studies help identify the most effective substituents on the oxadiazole ring and their influence on biological activity. For example, variations in substituents can significantly alter the compound's affinity for target receptors or enzymes .
Mechanism of Action
The mechanism by which 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole exerts its effects is complex and involves multiple molecular targets and pathways. The compound is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
A comparative analysis of key 1,3,4-oxadiazole derivatives is summarized in Table 1.
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group in the target compound (electron-donating methyl) contrasts with electron-withdrawing substituents like chloro or bromo in (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole, melting point 113–114°C) . Such groups influence melting points and reactivity.
- Heterocyclic Rigidity: The dihydroisoquinoline moiety enhances structural rigidity compared to flexible chains (e.g., allylthio in ) or simpler aromatics (e.g., phenyl in 3b) .
Biological Activity
The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound features a 1,3,4-oxadiazole ring fused with a dihydroisoquinoline moiety. This unique combination contributes to its biological activity. The molecular formula is C₁₅H₁₅N₃O, and its molecular weight is approximately 253.30 g/mol.
Anticancer Activity
- Mechanism of Action : Oxadiazole derivatives have been extensively studied for their anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Research Findings : A study evaluated several oxadiazole derivatives for their anticancer efficacy. The compound demonstrated significant growth inhibition in cancer cell lines such as PC-3 (prostate cancer) and HCT-116 (colon cancer) with IC₅₀ values of 0.67 µM and 0.80 µM respectively .
Cell Line IC₅₀ (µM) PC-3 (Prostate) 0.67 HCT-116 (Colon) 0.80 ACHN (Renal) 0.87 - Case Studies : In a series of experiments conducted by Arafa et al., various oxadiazole derivatives were synthesized and tested against multiple cancer types, revealing promising results for the compound .
Antimicrobial Activity
The oxadiazole derivatives have also shown antibacterial and antifungal activities. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes.
- In Vitro Studies : The compound has been tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
Neuropharmacological Effects
Recent studies have highlighted the potential neuroprotective effects of oxadiazole derivatives, including antidepressant-like activity.
Q & A
Q. What established synthetic routes are used to prepare 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole, and what reaction conditions are critical for optimal yield?
The compound is typically synthesized via cyclization reactions involving substituted hydrazides or via coupling of pre-functionalized dihydroisoquinoline and oxadiazole precursors. Key steps include the use of catalysts like copper(I) iodide or palladium complexes in solvents such as DMF or acetonitrile under reflux. Reaction temperature (80–120°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for hydrazide to aldehyde derivatives) are critical for maximizing yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the p-tolyl group appear as a singlet at δ 7.2–7.5 ppm, and methylene groups in the dihydroisoquinoline moiety resonate at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, and elemental analysis (C, H, N) ensures purity, with deviations <0.3% indicating successful synthesis .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Personal protective equipment (PPE) such as gloves, lab coats, and goggles is mandatory. Avoid inhalation or skin contact; use fume hoods for weighing and synthesis. In case of skin exposure, wash immediately with soap and water. Emergency eye rinsing with water for 15 minutes is advised. Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data during characterization?
Discrepancies often arise from incomplete purification or hygroscopicity. Re-crystallization in non-polar solvents (e.g., hexane/ethyl acetate) removes impurities. Thermogravimetric analysis (TGA) can detect moisture absorption. If deviations persist (>0.5%), repeat synthesis under inert conditions (e.g., argon atmosphere) to minimize oxidation or hydrolysis .
Q. What strategies enhance the solubility of this compound for in vitro bioactivity assays?
Co-solvent systems (e.g., DMSO:PBS mixtures) improve aqueous solubility. Salt formation via protonation of the oxadiazole nitrogen using HCl or trifluoroacetic acid increases polarity. Alternatively, PEGylation or nanoemulsion formulations enhance bioavailability for cellular uptake studies .
Q. How is molecular docking utilized to predict the binding affinity of this oxadiazole derivative to target enzymes?
Docking software (e.g., AutoDock Vina) models interactions between the compound and active sites (e.g., kinase domains). The oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding with catalytic residues, while the p-tolyl group contributes hydrophobic interactions. Energy minimization and MD simulations refine binding poses, with binding energies <−7 kcal/mol indicating high affinity .
Q. Which in vivo models are appropriate for evaluating the therapeutic potential of this compound?
Rodent models (e.g., xenograft mice for cancer studies) assess antitumor efficacy via tumor volume reduction metrics. For neurodegenerative applications, transgenic Alzheimer’s models (e.g., APP/PS1 mice) evaluate cognitive improvement. Pharmacokinetic studies in Sprague-Dawley rats determine bioavailability and half-life, with LC-MS/MS quantifying plasma concentrations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different cell lines?
Variability may arise from differences in membrane permeability (e.g., P-glycoprotein expression) or metabolic stability. Conduct comparative assays with isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) and measure intracellular drug concentrations via LC-MS. Adjust dosing regimens or use efflux pump inhibitors (e.g., verapamil) to validate target-specific effects .
Q. What experimental controls are critical when assessing enzyme inhibition by this compound?
Include positive controls (e.g., known inhibitors like staurosporine for kinases) and negative controls (DMSO vehicle). Pre-incubate enzymes with the compound for 30 minutes to ensure binding equilibrium. Use fluorogenic substrates (e.g., Z-LYTE® assays) to minimize interference from compound autofluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
